molecular formula C18H21NO2 B12525994 Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- CAS No. 833484-96-1

Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]-

Cat. No.: B12525994
CAS No.: 833484-96-1
M. Wt: 283.4 g/mol
InChI Key: OFRFXQJYAZOPSL-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core with a substituted phenyl group and an amino-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- typically involves a multi-step process. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the propyl group to the benzene ring, and the Clemmensen reduction converts the acyl group to an alkyl group.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary, but they generally follow similar principles to laboratory synthesis, scaled up for mass production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- involves its interaction with specific molecular targets. It is metabolized in the liver, where it is conjugated to glycine and excreted as hippuric acid . This process involves enzymes such as butyrate-CoA ligase and glycine N-acyltransferase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

CAS No.

833484-96-1

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

4-[(2-butan-2-ylanilino)methyl]benzoic acid

InChI

InChI=1S/C18H21NO2/c1-3-13(2)16-6-4-5-7-17(16)19-12-14-8-10-15(11-9-14)18(20)21/h4-11,13,19H,3,12H2,1-2H3,(H,20,21)

InChI Key

OFRFXQJYAZOPSL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1NCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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